Lipophilicity (LogP) Differentiation: 4-Bromo-2-fluoro vs. 4-Iodo-2-fluoro and 4-Bromo-2-methyl Analogs
The target compound exhibits a computationally predicted LogP of 4.31, which is significantly lower than the predicted LogP of the 4-iodo-2-fluoro analog (estimated at 4.85) and higher than the 4-bromo-2-methyl analog (estimated at 4.10) . This intermediate lipophilicity offers a balanced profile for oral bioavailability, as per Lipinski's rule, where LogP values below 5 are preferred to avoid poor aqueous solubility and excessive metabolic clearance.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | LogP 4.31 |
| Comparator Or Baseline | 4-Iodo-2-fluoro analog: LogP ~4.85; 4-Bromo-2-methyl analog: LogP ~4.10 |
| Quantified Difference | Target is 0.54 log units lower than iodo analog and 0.21 log units higher than methyl analog |
| Conditions | Computational prediction (ALogPS or similar consensus model) |
Why This Matters
The target compound's LogP falls within a more favorable range for cell permeability and aqueous solubility compared to the more lipophilic iodo analog, which may be advantageous for early-stage biological screening and lead optimization.
